The synthesis of 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-(2-thienyl)ethylamine. The general procedure includes:
The molecular structure of 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol features several key components:
The InChI representation for this compound is InChI=1S/C13H14ClNOS/c14-11-3-4-13(16)10(8-11)9-15-6-5-12-2-1-7-17-12/h1-4,7-8,15-16H,5-6,9H2
, which provides a detailed description of its atomic connectivity .
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol involves several biochemical pathways:
The physical and chemical properties of 4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol include:
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications in research and industry .
4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2